molecular formula C11H14ClNO2 B13579462 Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate

Cat. No.: B13579462
M. Wt: 227.69 g/mol
InChI Key: DUZFSXMZMLULFP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is an organic compound belonging to the class of phenylalanine derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves the reaction of 4-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through distillation or extraction methods. Quality control measures ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its chlorophenyl group provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3

InChI Key

DUZFSXMZMLULFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)CN

Origin of Product

United States

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